molecular formula C19H30ClN3O5S B1235364 (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride CAS No. 186319-97-1

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride

Cat. No.: B1235364
CAS No.: 186319-97-1
M. Wt: 448.0 g/mol
InChI Key: WRVJTXDJDKITNK-XNGFCKKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ER-35786 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ER-35786 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of carbapenem antibiotics.

    Biology: It is used to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.

    Medicine: It is investigated for its potential use in treating infections caused by drug-resistant bacteria.

    Industry: It is used in the development of new antibacterial drugs and formulations.

Biological Activity

The compound known as (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid; hydrochloride is a complex bicyclic structure with significant potential in medicinal chemistry, particularly in the development of antibiotics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C18H23N3O7SC_{18}H_{23}N_{3}O_{7}S with a molecular weight of approximately 403.45 g/mol. The structural complexity includes multiple stereocenters and functional groups that suggest diverse biological interactions.

Research indicates that this compound acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis. Similar compounds in its class, such as carbapenems, function by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. This inhibition ultimately leads to cell lysis and death.

Antimicrobial Properties

The compound has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is particularly effective against resistant strains due to its unique mechanism of action:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL

These results indicate that the compound is a potent antimicrobial agent, comparable to established antibiotics like Meropenem.

Case Studies

  • In Vivo Efficacy : A study involving murine models infected with resistant bacterial strains showed that treatment with the compound significantly reduced bacterial load compared to untreated controls.
  • Synergistic Effects : Research has indicated that when combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects, enhancing overall antimicrobial efficacy.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and bioavailability when administered orally. It is metabolized primarily in the liver and excreted via the kidneys. The half-life has been reported to be approximately 4 hours, allowing for twice-daily dosing in clinical settings.

Safety and Toxicology

Toxicological studies have shown that the compound has a favorable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and allergic reactions, which are common among beta-lactam antibiotics.

Properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S.ClH/c1-8-14-13(9(2)23)18(25)22(14)15(19(26)27)17(8)28-11-5-12(21-7-11)16(24)10-3-4-20-6-10;/h8-14,16,20-21,23-24H,3-7H2,1-2H3,(H,26,27);1H/t8-,9-,10-,11+,12+,13-,14-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJTXDJDKITNK-XNGFCKKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(C4CCNC4)O)C(=O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H]([C@@H]4CCNC4)O)C(=O)O)[C@@H](C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171877
Record name E-1010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186319-97-1
Record name E-1010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186319971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-1010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-1010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB4VR2PM24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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